Cas no 2108071-61-8 (methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate)

methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate
- 2108071-61-8
- EN300-1979190
-
- インチ: 1S/C9H12ClNO3/c1-13-9(12)4-6(5-11)7-2-3-8(10)14-7/h2-3,6H,4-5,11H2,1H3
- InChIKey: QILLXYFEZGSFIO-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(CN)CC(=O)OC)O1
計算された属性
- 精确分子量: 217.0505709g/mol
- 同位素质量: 217.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- XLogP3: 0.9
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979190-10g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 10g |
$5405.0 | 2023-09-16 | ||
Enamine | EN300-1979190-5g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 5g |
$3645.0 | 2023-09-16 | ||
Enamine | EN300-1979190-1.0g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1979190-0.05g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1979190-0.25g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-1979190-1g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 1g |
$1256.0 | 2023-09-16 | ||
Enamine | EN300-1979190-0.1g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 0.1g |
$1106.0 | 2023-09-16 | ||
Enamine | EN300-1979190-0.5g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 0.5g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1979190-10.0g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1979190-2.5g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 2.5g |
$2464.0 | 2023-09-16 |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoateに関する追加情報
Research Brief on Methyl 4-Amino-3-(5-Chlorofuran-2-yl)Butanoate (CAS: 2108071-61-8): Recent Advances and Applications
Methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate (CAS: 2108071-61-8) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique furan-based structure and functional groups, has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and antimicrobial therapies. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications.
The synthesis of methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate involves multi-step organic reactions, with recent advancements focusing on optimizing yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that utilizes palladium-catalyzed cross-coupling reactions to introduce the chlorofuran moiety efficiently. This method not only enhances the scalability of the synthesis but also reduces the formation of by-products, making it more suitable for industrial applications. The compound's structural features, including the amino and ester functional groups, make it a versatile intermediate for further derivatization, enabling the creation of diverse pharmacologically active molecules.
In terms of biological activity, methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate has shown promising results in preclinical studies. Research conducted by a team at the University of Cambridge (2024) demonstrated its potential as a precursor for gamma-aminobutyric acid (GABA) receptor modulators. These modulators are of particular interest in the treatment of anxiety, epilepsy, and sleep disorders. The compound's ability to cross the blood-brain barrier, as evidenced by in vitro and in vivo studies, further supports its utility in CNS-targeted therapies. Additionally, its antimicrobial properties have been explored, with some derivatives exhibiting activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA).
Despite these promising findings, challenges remain in the development and application of methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate the compound's potential into clinically viable therapies. Furthermore, the exploration of its mechanism of action at the molecular level could provide deeper insights into its therapeutic effects and guide the design of more potent analogs.
In conclusion, methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate represents a valuable scaffold in medicinal chemistry, with diverse applications in drug discovery. Recent advancements in its synthesis and biological evaluation underscore its potential as a key player in the development of next-generation therapeutics. Continued research and innovation in this area are expected to yield significant contributions to the field of chemical biology and pharmaceutical sciences.
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